4-methyl-2H-pyrazol-1-ium chloride 4-methyl-2H-pyrazol-1-ium chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16694681
InChI: InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H
SMILES:
Molecular Formula: C4H7ClN2
Molecular Weight: 118.56 g/mol

4-methyl-2H-pyrazol-1-ium chloride

CAS No.:

Cat. No.: VC16694681

Molecular Formula: C4H7ClN2

Molecular Weight: 118.56 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2H-pyrazol-1-ium chloride -

Specification

Molecular Formula C4H7ClN2
Molecular Weight 118.56 g/mol
IUPAC Name 4-methyl-1H-pyrazol-2-ium;chloride
Standard InChI InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H
Standard InChI Key PUCXJHNDMYZOHG-UHFFFAOYSA-N
Canonical SMILES CC1=CN[NH+]=C1.[Cl-]

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Features

The IUPAC name for this compound is 4-methyl-1H-pyrazol-1-ium chloride, reflecting its protonated pyrazole ring substituted with a methyl group at the 4-position and a chloride ion . The systematic name distinguishes it from tautomeric forms, such as 2H-pyrazole derivatives, which differ in the position of hydrogen bonding. The molecular structure is defined by the SMILES notation CC1=C[NH2+]N=C1.[Cl-]\text{CC1=C[NH2+]N=C1.[Cl-]}, which encodes the cationic pyrazole ring and chloride anion .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC4H7ClN2\text{C}_4\text{H}_7\text{ClN}_2
Molecular Weight118.56 g/mol
Parent CompoundFomepizole (CID 3406)
InChIKeyPUCXJHNDMYZOHG-UHFFFAOYSA-N

Structural Relationship to Fomepizole

4-Methyl-1H-pyrazol-1-ium chloride is the hydrochloride salt of fomepizole (4-methylpyrazole), a competitive inhibitor of alcohol dehydrogenase used clinically to treat methanol and ethylene glycol poisoning . The protonation of fomepizole’s pyrazole nitrogen generates the cationic species, which pairs with chloride to enhance solubility and stability .

Synthesis and Crystallographic Insights

Table 2: Hypothetical Crystallographic Parameters (Extrapolated)

ParameterValue (Estimated)Basis
Space GroupPnmaPnmaAnalogous nitrate salt
aa~14.2 Å
bb~6.2 Å
cc~7.6 Å
VV~665 Å3^3

Physicochemical Properties

Solubility and Stability

The ionic nature of 4-methyl-1H-pyrazol-1-ium chloride enhances its solubility in polar solvents like water and ethanol compared to neutral pyrazoles. This property is critical for its pharmaceutical applications, where bioavailability is paramount . Stability studies on fomepizole suggest that its salts remain stable under ambient conditions but may degrade under strong acidic or basic environments .

Spectroscopic Characteristics

While specific spectral data for the chloride salt are unavailable, the parent compound fomepizole exhibits characteristic NMR peaks at δ\delta 2.3 (CH3_3), 6.3 (pyrazole H-3), and 7.8 (pyrazole H-5) . IR spectroscopy of pyrazolium salts typically shows N-H stretching vibrations near 3200 cm1^{-1} and C-N vibrations around 1600 cm1^{-1} .

Pharmacological Relevance

Mechanism of Action

Fomepizole, the parent compound, inhibits alcohol dehydrogenase with a KiK_i of 0.1–1.0 μM, preventing the metabolism of toxic alcohols into harmful metabolites . The chloride salt’s enhanced solubility likely facilitates rapid absorption in emergency toxicological scenarios.

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